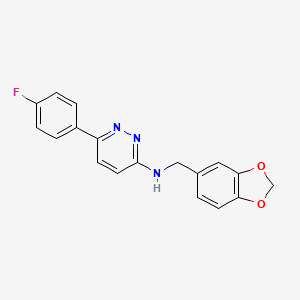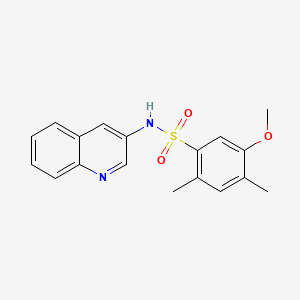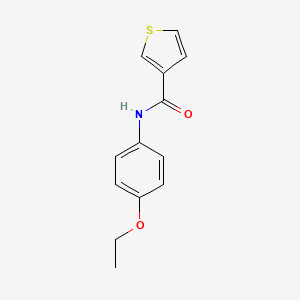
4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro-substituted dimethylphenyl group and an ethoxynaphthalene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. One common approach is the sulfonation of 6-ethoxynaphthalene, followed by the coupling of the resulting sulfonic acid derivative with 4-chloro-3,5-dimethylphenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonate group, converting it to a sulfinic acid or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts such as palladium or copper, along with suitable solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The chloro and sulfonate groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro-dimethylphenyl moiety but lacks the ethoxynaphthalene sulfonate group.
6-Ethoxynaphthalene-2-sulfonic acid: Contains the ethoxynaphthalene sulfonate group but lacks the chloro-dimethylphenyl moiety.
Uniqueness
4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate is unique due to the combination of its structural elements, which confer distinct chemical properties and potential applications. The presence of both the chloro-dimethylphenyl and ethoxynaphthalene sulfonate groups allows for versatile reactivity and a broad range of uses in scientific research.
Properties
Molecular Formula |
C20H19ClO4S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 6-ethoxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19ClO4S/c1-4-24-17-7-5-16-12-19(8-6-15(16)11-17)26(22,23)25-18-9-13(2)20(21)14(3)10-18/h5-12H,4H2,1-3H3 |
InChI Key |
NCSKDABPNNUVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12184507.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B12184513.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B12184517.png)



![N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12184531.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12184540.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B12184546.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12184547.png)
)amine](/img/structure/B12184551.png)
![N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B12184566.png)
![2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B12184567.png)
